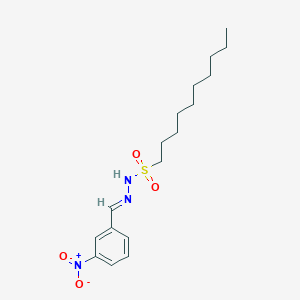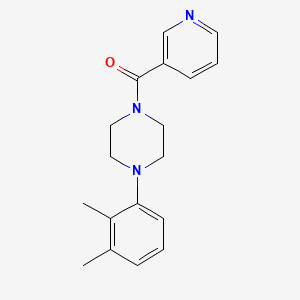
1-(methylsulfonyl)-N-1-naphthyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives, including compounds like "1-(methylsulfonyl)-N-1-naphthyl-4-piperidinecarboxamide," are of significant interest due to their diverse chemical and biological properties. These compounds are often synthesized and studied for their potential in various applications, ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of piperidine derivatives can involve nucleophilic substitution reactions, where piperazine or piperidine reacts with sulfonyl chlorides or other electrophiles to introduce the sulfonyl group. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine involves the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing a method that could be adapted for the synthesis of related compounds (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of piperidine derivatives. For example, the crystal structure determination of 1-benzhydryl-4-methanesulfonyl-piperazine revealed a chair conformation of the piperazine ring, indicating the typical conformational preferences of these molecules which could extend to similar compounds (Naveen et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-naphthalen-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19-11-9-14(10-12-19)17(20)18-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXBDHMRVOGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)





![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)

